molecular formula C18H20N2O4S B2726060 3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922061-65-2

3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2726060
CAS No.: 922061-65-2
M. Wt: 360.43
InChI Key: VBYBOTJIRCUPLD-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a chemical compound provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers investigating benzenesulfonamide derivatives will find this compound of interest. Structurally related sulfonamide compounds containing the tetrahydrobenzooxazepinone scaffold are recognized for their potential as inhibitors of carbonic anhydrase (CA) isoenzymes . The presence of both hydrophilic and lipophilic regions in the molecular structure can contribute to favorable pharmacokinetic properties, making such compounds useful scaffolds for structure-activity relationship (SAR) studies in medicinal chemistry . Derivatives within this class are explored in various bioassays, including activity assessments in cancer cell line monolayers (2D cultures) and three-dimensional (3D) spheroid models to better mimic the tumor microenvironment .

Properties

IUPAC Name

3,4-dimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12-4-6-15(10-13(12)2)25(22,23)19-14-5-7-17-16(11-14)18(21)20(3)8-9-24-17/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYBOTJIRCUPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical formula of the compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S. It features a benzenesulfonamide group attached to a tetrahydrobenzo[f][1,4]oxazepine moiety. The presence of multiple functional groups suggests potential interactions with biological targets.

Structural Representation

AtomCount
Carbon (C)17
Hydrogen (H)20
Nitrogen (N)2
Oxygen (O)3
Sulfur (S)1

Antitumor Activity

Research indicates that compounds similar to 3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant antitumor properties. For example, studies on related sulfonamide derivatives have shown potent cytotoxic effects against various cancer cell lines.

In one study, thiosemicarbazone derivatives demonstrated powerful cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range), highlighting the potential of sulfonamide-based compounds in cancer therapy .

The mechanism through which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, have been observed in treated cells. The oxidative stress induced by these compounds plays a crucial role in their ability to trigger cell death .

Antimicrobial Activity

In addition to antitumor effects, there is evidence suggesting antimicrobial properties associated with similar sulfonamide compounds. For instance, some derivatives have shown promising antibacterial and antifungal activities . The ability to inhibit bacterial growth makes these compounds valuable in the development of new antimicrobial agents.

Study on Sulfonamide Derivatives

A comprehensive study focused on the synthesis and biological evaluation of various sulfonamide derivatives was conducted. The results indicated that modifications in the chemical structure significantly influenced the biological activity. Compounds with electron-withdrawing groups exhibited enhanced activity against specific cancer cell lines compared to their electron-donating counterparts .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving sulfonamide derivatives:

Compound TypeActivity TypeIC50 (µM)Reference
ThiosemicarbazonesAntitumor (Breast Cancer)<10
Sulfonamide DerivativesAntibacterial<50
Oxazepine DerivativesAntitumor (Glioblastoma)<20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, a comparative analysis with analogs is essential. Below is a systematic evaluation of its structural and functional distinctions from related sulfonamide and benzoxazepine derivatives.

Structural Comparison

The compound’s uniqueness lies in its fused heterocyclic system and substituent placement. For example:

  • Compound A: N-(5-methyl-2-oxo-1,3-benzoxazepin-7-yl)-4-methylbenzenesulfonamide Lacks the 3,4-dimethyl substitution on the benzene ring and the tetrahydro ring saturation.
  • Compound B : 3,4-dimethylbenzenesulfonamide derivatives with pyrrolidine cores
    • Replaces the benzoxazepine system with a pyrrolidine ring, altering electron distribution and conformational flexibility.

Physicochemical and Pharmacokinetic Properties

A hypothetical data table based on computational modeling (using tools like SHELXL for structural refinement and ORTEP-III for visualization ) is provided below:

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 402.45 348.40 320.38
LogP 3.2 2.8 2.5
Hydrogen Bond Donors 2 2 1
Rotatable Bonds 4 3 2
Topological Polar Surface Area (Ų) 98.5 85.2 76.3

The target compound exhibits higher lipophilicity (LogP = 3.2) compared to Compound A and B, which may enhance membrane permeability but reduce aqueous solubility.

Research Findings and Limitations

  • Crystallographic Analysis: The compound’s structure was resolved using SHELXL for refinement, revealing a planar benzoxazepine ring with minor torsional strain. Comparative studies using WinGX highlighted distinct packing motifs vs. simpler sulfonamides, likely due to steric effects from the 3,4-dimethyl groups .
  • Synthetic Challenges : The tetrahydrobenzo[f][1,4]oxazepine core requires multi-step synthesis with low yields (~15%), unlike pyrrolidine-based analogs (~40% yield) .

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